Tert-butyl 4-(4-(prop-2-yn-1-yloxy)phenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-(prop-2-yn-1-yloxy)phenyl)piperazine-1-carboxylate: is a chemical compound with a complex structure that includes a tert-butyl group, a piperazine ring, and a prop-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-(prop-2-yn-1-yloxy)phenyl)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to react piperazine with tert-butyl chloroformate under basic conditions to form the tert-butyl carbamate derivative. Subsequently, the prop-2-yn-1-yloxy group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reduction reactions may use hydrogen gas in the presence of a catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is valuable in organic synthesis as a building block for more complex molecules
Biology: In biological research, tert-butyl 4-(4-(prop-2-yn-1-yloxy)phenyl)piperazine-1-carboxylate can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding studies.
Medicine: The compound's potential as a precursor for pharmaceuticals is significant. It can be used in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry: In material science, this compound can be utilized in the synthesis of advanced materials with specific properties, such as increased stability or enhanced reactivity.
Mechanism of Action
The mechanism by which tert-butyl 4-(4-(prop-2-yn-1-yloxy)phenyl)piperazine-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, in drug discovery, it may act as an inhibitor of specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl (4-(prop-2-yn-1-yloxy)benzyl)carbamate: This compound shares structural similarities but has a benzyl carbamate group instead of a piperazine ring.
Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate: Similar to the compound but with a piperidine ring instead of piperazine.
Uniqueness: Tert-butyl 4-(4-(prop-2-yn-1-yloxy)phenyl)piperazine-1-carboxylate is unique due to its combination of functional groups and the presence of the piperazine ring, which provides distinct chemical and biological properties compared to its similar counterparts.
Properties
IUPAC Name |
tert-butyl 4-(4-prop-2-ynoxyphenyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-5-14-22-16-8-6-15(7-9-16)19-10-12-20(13-11-19)17(21)23-18(2,3)4/h1,6-9H,10-14H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZABLCMKZPKKFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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